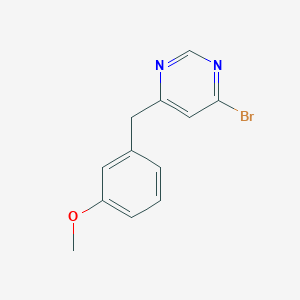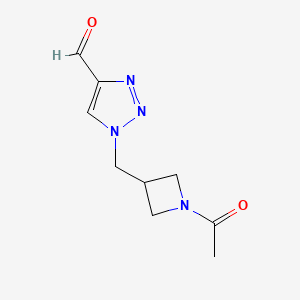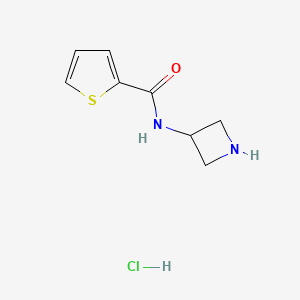
(Tetrahydrothiophen-2-yl)methanamine hydrochloride
Overview
Description
(Tetrahydrothiophen-2-yl)methanamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines. It is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, attached to a methanamine group. The hydrochloride salt form enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydrothiophen-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Tetrahydrothiophene: This can be achieved through the hydrogenation of thiophene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of Methanamine Group: The tetrahydrothiophene is then reacted with formaldehyde and ammonium chloride in the presence of a reducing agent like sodium cyanoborohydride to form (Tetrahydrothiophen-2-yl)methanamine.
Formation of Hydrochloride Salt: The free base (Tetrahydrothiophen-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Tetrahydrothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(Tetrahydrothiophen-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Tetrahydrothiophen-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom in the tetrahydrothiophene ring can form interactions with metal ions or other sulfur-containing biomolecules, influencing various biochemical pathways. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: A simpler analog without the methanamine group.
Thiophene: The unsaturated analog of tetrahydrothiophene.
Tetrahydrothiophene-1,1-dioxide: An oxidized form of tetrahydrothiophene.
Uniqueness
(Tetrahydrothiophen-2-yl)methanamine hydrochloride is unique due to the presence of both a sulfur-containing ring and a methanamine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
thiolan-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITOTJGIFKZNQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B1492122.png)





